
methods for characterizing DLPG liposome size
and zeta potential

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DLPG

Cat. No.: B15136493 Get Quote

Application Note: Characterization of DLPG-
Containing Liposomes
Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the preparation and physicochemical

characterization of liposomes containing 1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol)

(DLPG). Key methods covered include liposome formation by thin-film hydration and extrusion,

followed by analysis of vesicle size, polydispersity, and surface charge (zeta potential).

Introduction
Liposomes are artificially prepared vesicles composed of a lipid bilayer, capable of

encapsulating both hydrophilic and lipophilic compounds. They are widely used as drug

delivery vehicles due to their biocompatibility and versatility.[1] The physical properties of

liposomes, such as size and surface charge, are critical quality attributes that dictate their

stability, pharmacokinetics, and cellular interaction.[1]

DLPG is an anionic phospholipid that, when incorporated into a liposome formulation, imparts a

negative surface charge.[2] This charge can prevent vesicle aggregation through electrostatic

repulsion, thereby enhancing colloidal stability.[3] Accurate and reproducible characterization of

DLPG liposome size and zeta potential is therefore essential for formulation development and

quality control.
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The primary techniques for this characterization are Dynamic Light Scattering (DLS) for

determining particle size and Polydispersity Index (PDI), and Electrophoretic Light Scattering

(ELS), also known as Laser Doppler Velocimetry, for measuring zeta potential.[1]

Experimental Principles
Dynamic Light Scattering (DLS) for Size Measurement
DLS measures the size of particles undergoing Brownian motion in a liquid suspension.[4] A

laser beam illuminates the sample, and the scattered light is detected at a specific angle. The

random movement of the liposomes causes fluctuations in the intensity of this scattered light

over time. Analysis of these fluctuations allows for the calculation of the translational diffusion

coefficient (D), which is then used to determine the hydrodynamic diameter of the particles via

the Stokes-Einstein equation. The primary reported values are the intensity-weighted mean

diameter (Z-average) and the Polydispersity Index (PDI), a measure of the broadness of the

size distribution.[1][5]

Electrophoretic Light Scattering (ELS) for Zeta Potential
Measurement
Zeta potential is a measure of the magnitude of the electrostatic charge at the slipping plane of

a particle in a dispersion and is a key indicator of colloidal stability.[1][6] In ELS, a voltage is

applied across the sample, causing charged particles to move towards the oppositely charged

electrode (electrophoresis).[1][7] A laser beam passes through the sample, and the scattered

light from the moving particles undergoes a Doppler shift. The velocity of the particles

(electrophoretic mobility) is measured from this frequency shift, which is then used to calculate

the zeta potential.[1]

Experimental Workflow and Protocols
The overall process involves preparing the liposomes and then characterizing them using DLS

and ELS.
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Caption: Experimental workflow for DLPG liposome preparation and characterization.
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Protocol 1: Liposome Preparation by Thin-Film
Hydration and Extrusion
This protocol describes the formation of unilamellar vesicles (ULVs) with a nominal diameter of

100 nm.[3][8]

Materials:

1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt (DLPG)

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) (or other neutral helper lipid)

Cholesterol

Chloroform/Methanol mixture (e.g., 2:1 v/v)

Hydration Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

Round-bottom flask

Rotary evaporator

Vacuum pump/desiccator

Water bath

Liposome extruder with 100 nm polycarbonate membranes

Procedure:

Lipid Dissolution: Weigh and dissolve the desired molar ratios of DLPG, DPPC, and

cholesterol in the chloroform/methanol solvent in a round-bottom flask. Ensure complete

dissolution to form a clear solution.

Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced

pressure at a temperature above the transition temperature (Tc) of all lipids (Tc of DPPC is

41°C, Tc of DLPG is -3°C).[2] A thin, uniform lipid film should form on the flask wall.
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Drying: To remove any residual organic solvent, place the flask under high vacuum for at

least 2-4 hours or overnight.[3]

Hydration: Add the pre-warmed (above 41°C) aqueous hydration buffer to the dried lipid film.

[3] The volume will determine the final lipid concentration.

Vesicle Formation: Agitate the flask vigorously by vortexing until all the lipid film is

suspended, resulting in a milky suspension of multilamellar vesicles (MLVs).[3]

Extrusion: Assemble the extruder with a 100 nm polycarbonate membrane according to the

manufacturer's instructions. Heat the extruder block to a temperature above the lipid Tc.

Transfer the MLV suspension into a syringe and pass it through the extruder 11 to 21 times.

[8] This process reduces the size and lamellarity, resulting in a more homogenous

suspension of ULVs.

Storage: Store the final liposome suspension at 4°C. For long-term storage, sterile filtration

may be required.

Protocol 2: Size and Polydispersity Measurement (DLS)
Equipment:

Dynamic Light Scattering Instrument (e.g., Malvern Zetasizer Nano series)

Disposable or quartz cuvettes

Procedure:

Instrument Setup: Turn on the DLS instrument and allow it to stabilize (typically 30 minutes).

Set the measurement temperature, often to 25°C.

Sample Preparation: Dilute the liposome suspension prepared in Protocol 1 with the same

buffer used for hydration (e.g., PBS). A typical dilution is 1:10 to 1:100, aiming for a

concentration that gives a stable count rate as recommended by the instrument

manufacturer. This prevents multiple scattering artifacts.[1]

Measurement:
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Transfer the diluted sample to a clean, dust-free cuvette.

Place the cuvette in the instrument.

Set the instrument parameters in the software (e.g., material: Liposome; dispersant:

Water/PBS).

Allow the sample to equilibrate to the set temperature for 1-2 minutes.

Perform the measurement. Typically, 3-5 replicate measurements are made for each

sample.

Data Analysis: The software will report the Z-average diameter (nm) and the Polydispersity

Index (PDI). A PDI value below 0.3 is generally considered indicative of a narrow,

homogenous size distribution.[9]

Protocol 3: Zeta Potential Measurement (ELS)
Equipment:

DLS instrument with zeta potential capability (e.g., Malvern Zetasizer Nano series)

Foldable capillary cells with electrodes

Procedure:

Instrument Setup: Ensure the instrument is on and stable. Set the measurement temperature

(e.g., 25°C).

Sample Preparation: Dilute the liposome suspension in a low-ionic-strength buffer (e.g., 10

mM NaCl or a diluted PBS solution).[1] High conductivity can screen the surface charge and

lead to excessive current and Joule heating, resulting in inaccurate measurements. A 1-in-10

dilution is often a good starting point.[1]

Measurement:

Carefully inject the diluted sample into the folded capillary cell, ensuring no air bubbles are

trapped near the electrodes.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.mpikg.mpg.de/th/people/dimova/publications/Joseph%20AdvMat%2022.pdf
https://www.azonano.com/article.aspx?ArticleID=1220
https://www.azonano.com/article.aspx?ArticleID=1220
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136493?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Place the cell into the instrument.

Set the appropriate measurement parameters in the software.

Allow the sample to thermally equilibrate.

Initiate the measurement. The instrument will apply a voltage and measure the particle

velocity.

Data Analysis: The software calculates and reports the mean zeta potential in millivolts (mV).

The phase plot should be stable, indicating a reliable measurement. A zeta potential more

negative than -30 mV or more positive than +30 mV generally indicates good colloidal

stability.[7]

Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison. As DLPG is an anionic lipid,

increasing its molar percentage in a formulation with neutral lipids (like DPPC) is expected to

make the zeta potential more negative without significantly altering the particle size.

Table 1: Typical Size and Polydispersity of Anionic Liposomes Data presented is analogous for

phosphatidylglycerol lipids after extrusion through a 100 nm membrane.

Lipid
Composition
(molar ratio)

Anionic Lipid
(mol %)

Z-Average
(d.nm)

Polydispersity
Index (PDI)

Reference

DPPC/DPPG

(95:5)
5% ~120 - 140 < 0.2 [1]

DPPC/DPPG

(90:10)
10% ~120 - 140 < 0.2 [1]

DPPC/DPPG

(80:20)
20% ~120 - 140 < 0.2 [1]

DLPC/DLPG

(80:20)
20% Varies < 0.22
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Table 2: Effect of Anionic Lipid Content on Zeta Potential Data presented is analogous for

phosphatidylglycerol lipids measured in PBS.

Lipid
Composition
(molar ratio)

Anionic Lipid
(mol %)

Mean Zeta
Potential (mV)

Interpretation Reference

DPPC/DPPG

(95:5)
5% Approx. -35

Stable

Suspension
[1]

DPPC/DPPG

(90:10)
10% Approx. -45

Stable

Suspension
[1]

DPPC/DPPG

(80:20)
20% Approx. -55

Highly Stable

Suspension
[1]

These tables illustrate that while size is primarily controlled by the extrusion process, the

surface charge is directly modulated by the concentration of the anionic lipid DLPG. This allows

for the rational design of liposomes with specific physical properties for various drug delivery

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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